2-Dimethylaminomethyl-benzylamine dihydrobromide

Description

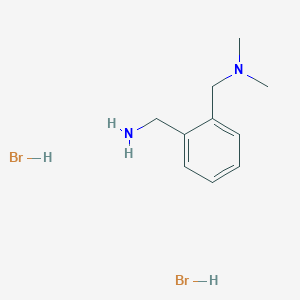

2-Dimethylaminomethyl-benzylamine dihydrobromide is a quaternary ammonium salt characterized by a benzylamine backbone substituted with a dimethylaminomethyl group and stabilized by two hydrobromic acid molecules. This compound is structurally related to sigma receptor ligands, particularly BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide), which shares the dihydrobromide salt form and a dimethylaminoethyl moiety .

Properties

IUPAC Name |

[2-[(dimethylamino)methyl]phenyl]methanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2BrH/c1-12(2)8-10-6-4-3-5-9(10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPMIIZULDYLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1CN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview:

- Reagents: Benzylamine, methyl halide (e.g., methyl bromide), base (e.g., sodium hydroxide or triethylamine)

- Conditions: Elevated temperature (~50-100°C), inert atmosphere

- Outcome: Formation of N,N-dimethylbenzylamine, which is then converted to its dihydrobromide salt

Data Table 1: Typical Reaction Conditions for N,N-Dimethylbenzylamine Synthesis

| Parameter | Typical Range | Notes |

|---|---|---|

| Methylating agent | Methyl bromide, methyl iodide | Choice affects yield and purity |

| Base | Triethylamine, NaOH | Neutralizes acid byproducts |

| Temperature | 50-100°C | Higher temperatures favor methylation |

| Reaction time | 6-12 hours | Longer times improve conversion |

| Yield | 70-85% | Purity depends on subsequent purification |

Research Data:

In a study, N,N-dimethylbenzylamine was synthesized via methylation using methyl bromide with triethylamine at 70°C, achieving yields of approximately 80%.

Reduction of Nitro- or Nitrile Intermediates

Another route involves the reduction of nitrobenzyl derivatives to benzylamines, followed by methylation.

Process:

Data Table 2: Reduction and Methylation Strategy

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitro reduction | Pd/C catalyst, H2, 25°C | 90 | Mild conditions, high selectivity |

| Methylation | Methyl iodide, base, 70°C | 75-85 | Efficient for secondary amines |

Research Findings:

Reduction of p-nitrobenzylamine to p-aminobenzylamine followed by methylation with methyl iodide yields high purity N,N-dimethylbenzylamine.

Preparation of the Quaternary Ammonium Salt and Salt Formation

The key step in preparing the dihydrobromide salt involves quaternization of N,N-dimethylbenzylamine with a halogenated reagent, such as bromomethane or dibromoalkanes, followed by salt formation.

Quaternization Process:

- Reagents: N,N-dimethylbenzylamine, methyl halide (e.g., methyl bromide)

- Conditions: Reflux in an inert solvent like acetonitrile or ethanol, under nitrogen

- Outcome: Formation of quaternary ammonium salt, which is then reacted with hydrobromic acid to form the dihydrobromide salt

Data Table 3: Quaternization and Salt Formation

| Parameter | Typical Range | Notes |

|---|---|---|

| Quaternization reagent | Methyl bromide, dibromoalkanes | Affects the purity and yield |

| Solvent | Acetonitrile, ethanol | Ensures solubility and reaction efficiency |

| Temperature | 80-120°C | Reflux conditions |

| Reaction time | 4-8 hours | Complete conversion |

| Yield | 75-90% | Purification via recrystallization preferred |

Research Data:

Using methyl bromide in ethanol at reflux, the quaternary ammonium salt was obtained with an 85% yield, which upon treatment with hydrobromic acid yielded the dihydrobromide salt with high purity.

Alternative Synthetic Routes

a. Catalytic Methylation via Borrowing Hydrogen Strategy:

Transition metal catalysis (e.g., ruthenium, iridium) can methylate benzylamines using methanol or formaldehyde as methyl sources, offering a greener route with high selectivity.

b. Reductive Amination:

Reaction of benzaldehyde with dimethylamine under reductive conditions, followed by salt formation, is another viable pathway.

Summary of Key Reaction Parameters and Yields

| Method | Reaction Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|

| Direct methylation (methyl bromide) | 70°C, inert atmosphere, 6-12 hours | 80-85 | Widely used, straightforward |

| Quaternization with methyl halide | Reflux in ethanol or acetonitrile, 4-8 hours | 75-90 | Efficient for salt formation |

| Catalytic methylation (borrowing hydrogen) | 120-170°C, metal catalyst, methanol or formaldehyde | Variable, high | Eco-friendly, high selectivity |

Notes on Purification and Quality Control

- Recrystallization from ethanol and ethyl acetate is standard for purifying the quaternary ammonium salts.

- Purity of the final dihydrobromide is confirmed via NMR, melting point analysis, and HPLC, typically exceeding 98%.

Research Findings and Considerations

- The synthesis of 2-Dimethylaminomethyl-benzylamine dihydrobromide is best achieved through a multistep process involving methylation, quaternization, and salt formation.

- Reaction conditions should be optimized to maximize yield and purity while minimizing hazardous reagent use.

- Alternative methods such as catalytic methylation offer environmentally friendly routes but require specialized catalysts and conditions.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyl-benzylamine dihydrobromide undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or peracids.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products Formed

Amine oxides: From oxidation reactions.

Secondary or primary amines: From reduction reactions.

Substituted benzylamines: From nucleophilic substitution reactions.

Scientific Research Applications

2-Dimethylaminomethyl-benzylamine dihydrobromide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-benzylamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The molecular targets and pathways include:

Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.

Receptor binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

BD 1047 ()

- Structure: BD 1047 features a 3,4-dichlorophenyl group linked to a dimethylaminoethylamine chain, forming a dihydrobromide salt.

- Key Differences : The target compound replaces the dichlorophenyl group with a benzylamine core. This modification likely alters receptor binding affinity and selectivity.

- Activity: BD 1047 is a sigma-1 receptor antagonist with high selectivity, whereas the target compound’s activity remains uncharacterized in the evidence.

BD 1008 ()

- Structure: BD 1008 contains a pyrrolidinyl group instead of a dimethylaminoethyl chain.

Catalytic Activity of Dihydrobromide Salts ()

Dihydrobromide salts are evaluated for their catalytic efficiency in click chemistry via half-life (T1/2) measurements of dithiothreitol oxidation. Key findings:

| Compound | Substituent | T1/2 (min) | Activity Level |

|---|---|---|---|

| 4 | Diethylamino | 30–35 | High |

| 6 | Pyrrolidine | 30–35 | High |

| 10 | Isopropylamino | 30–35 | High |

| 14 | Phenylamino | 30–35 | High |

| 9 | Allylamino | 61 | Moderate |

| 12 | Isobutylamino | 86 | Low |

- Comparison: The target compound’s dimethylamino group is smaller than diethylamino or isopropylamino groups. However, direct data for the target compound is absent, necessitating extrapolation from structural trends .

Salt Form and Physicochemical Properties

Dihydrobromide vs. Dihydrochloride ()

- Solubility: Dihydrobromide salts (e.g., 2-(aminomethyl)benzimidazole dihydrobromide) generally exhibit lower aqueous solubility compared to dihydrochlorides (e.g., 2-(2-aminoethyl)benzimidazole dihydrochloride) due to bromide’s larger ionic radius and weaker hydration .

- Stability : Bromide salts may offer enhanced thermal stability, as seen in 2-Deoxystreptamine dihydrobromide (), which is used in antibiotic formulations requiring long shelf lives .

Biological Activity

2-Dimethylaminomethyl-benzylamine dihydrobromide is a compound of significant interest in biological research due to its diverse interactions with molecular targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its ability to undergo various chemical reactions, which contribute to its biological activity:

- Oxidation : Can form amine oxides.

- Reduction : Converts to secondary or primary amines.

- Substitution : Nucleophilic substitution can replace the dimethylamino group with other functional groups.

The compound primarily interacts with enzymes and receptors through two main pathways:

- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in studies involving metabolic pathways.

- Receptor Binding : It modulates signal transduction by interacting with specific cell surface receptors, influencing cellular responses.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown moderate cytotoxic effects against human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve inhibition of tubulin polymerization, leading to disrupted cell division and proliferation .

- Neuroprotective Effects : Its potential in neurodegenerative disease models has been investigated, particularly for its ability to inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase (BACE-1), which are implicated in Alzheimer's disease .

- Enzyme Interaction Studies : The compound has been used in biochemical assays to explore interactions with various enzymes, providing insights into its inhibitory effects on metabolic processes.

Data Table: Summary of Biological Activities

Case Studies

- Study on Antitumor Activity :

- Neuroprotective Properties :

Q & A

Q. What are the recommended methods for synthesizing 2-dimethylaminomethyl-benzylamine dihydrobromide with high purity?

Synthesis typically involves bromination and amination steps. For example:

- Bromination : Reacting benzylamine derivatives with brominating agents (e.g., HBr or NBS) under controlled conditions.

- Amination : Introducing dimethylaminomethyl groups via reductive amination using formaldehyde and dimethylamine.

- Salt formation : Dihydrobromide formation is achieved by treating the free base with hydrobromic acid (HBr) in anhydrous conditions. Purity validation should include argentometric titration (>97% purity, as in Ethylenediamine Dihydrobromide ) and NMR spectroscopy to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .

- Handling : Use engineering controls (e.g., fume hoods) to avoid inhalation or skin contact. Contaminated clothing must be replaced immediately and laundered with specialized training .

- Stability testing : Monitor degradation via HPLC under varying pH and temperature conditions, referencing protocols from diphenhydramine hydrochloride studies .

Q. What analytical techniques are critical for characterizing this compound?

- Purity : Argentometric titration (e.g., 99.83% accuracy in Ethylenediamine Dihydrobromide ) and UV-Vis spectrophotometry (linearity: R² >0.99 ).

- Structural confirmation : ¹H NMR to verify dimethylaminomethyl and benzylamine moieties .

- Elemental analysis : Validate stoichiometry of dihydrobromide salt (e.g., Br content via ion chromatography).

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s receptor binding affinity?

- In vitro assays : Use radioligand displacement assays (e.g., σ receptor antagonism studies, as seen with BD-1047 dihydrobromide ).

- Cell-based models : Incubate with target cells (e.g., HepG2) and quantify downstream signaling (e.g., PKA phosphorylation via ICC/IF, as in Amthamine studies ).

- Dose-response curves : Test concentrations from 1 nM–100 µM, ensuring solubility in water or DMSO (≥36 mg/mL solubility threshold ).

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor activity reports)?

- Cross-validation : Use orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm receptor interactions .

- Impurity analysis : Check for byproducts (e.g., unreacted dimethylamine) via LC-MS, as impurities can skew results .

- Species-specificity : Test activity across multiple models (e.g., murine vs. human receptors) to identify interspecies variability .

Q. How can the compound’s pharmacokinetics be optimized for in vivo studies?

- Formulation : Use saline or PBS (pH 7.4) for aqueous solubility. For oral administration, consider encapsulation to enhance bioavailability.

- Metabolic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to identify metabolites and half-life .

- Dosing regimen : Reference protocols from H2 agonist studies (e.g., Amthamine dihydrobromide at 1–10 mg/kg in rodents ).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.